molecular formula C13H11F3N2O2S B2803145 2-(Ethylsulfonyl)-4-phenyl-6-(trifluoromethyl)pyrimidine CAS No. 832739-60-3

2-(Ethylsulfonyl)-4-phenyl-6-(trifluoromethyl)pyrimidine

Cat. No.: B2803145
CAS No.: 832739-60-3
M. Wt: 316.3
InChI Key: QXVPOGYCXMJHRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Ethylsulfonyl)-4-phenyl-6-(trifluoromethyl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research and industrial applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfonyl)-4-phenyl-6-(trifluoromethyl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a base.

    Ethylsulfonylation: The ethylsulfonyl group can be introduced via a nucleophilic substitution reaction using ethylsulfonyl chloride (C2H5SO2Cl) and a suitable base like triethylamine (Et3N).

    Phenylation: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction using phenylboronic acid and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfonyl)-4-phenyl-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Coupling Reactions: The phenyl group can be further functionalized through cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas (H2) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfonyl group yields sulfone derivatives, while reduction of a nitro group yields amine derivatives.

Scientific Research Applications

2-(Ethylsulfonyl)-4-phenyl-6-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: It is used in the development of agrochemicals, such as pesticides and herbicides, due to its stability and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Ethylsulfonyl)-4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidine
  • 2-(Methylsulfonyl)-4-phenyl-6-(trifluoromethyl)pyrimidine
  • 2-(Ethylsulfonyl)-4-phenyl-5-(trifluoromethyl)pyrimidine

Uniqueness

2-(Ethylsulfonyl)-4-phenyl-6-(trifluoromethyl)pyrimidine is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The trifluoromethyl group enhances its stability and biological activity, while the ethylsulfonyl group provides additional sites for hydrogen bonding and interaction with biological targets. The phenyl group contributes to its overall stability and ability to participate in various chemical reactions.

Properties

IUPAC Name

2-ethylsulfonyl-4-phenyl-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O2S/c1-2-21(19,20)12-17-10(9-6-4-3-5-7-9)8-11(18-12)13(14,15)16/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVPOGYCXMJHRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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